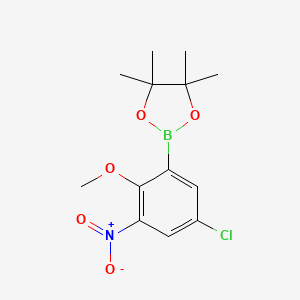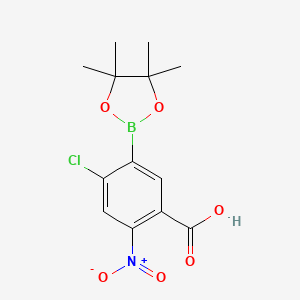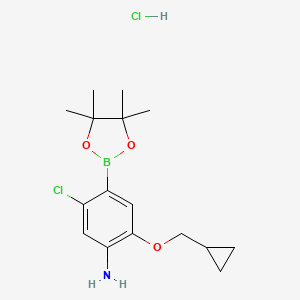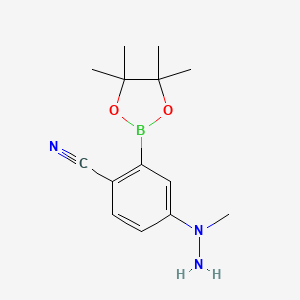
4-(1-Methylhydrazin-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Methylhydrazin-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a unique combination of functional groups, including a methylhydrazine moiety, a dioxaborolane ring, and a benzonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylhydrazin-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the following steps:
Formation of the Benzonitrile Core: The starting material, 4-bromo-2-cyanobenzene, undergoes a nucleophilic substitution reaction with 1-methylhydrazine to form 4-(1-methylhydrazin-1-yl)-2-cyanobenzene.
Introduction of the Dioxaborolane Ring: The intermediate product is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to introduce the dioxaborolane ring, yielding the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize production costs.
化学反应分析
Types of Reactions
4-(1-Methylhydrazin-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The methylhydrazine moiety can be oxidized to form corresponding azine derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Palladium catalysts and aryl halides are commonly employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Azine derivatives.
Reduction: Primary amines.
Substitution: Biaryl compounds.
科学研究应用
Chemistry
In organic synthesis, 4-(1-Methylhydrazin-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is used as a versatile building block for the construction of complex molecules. Its ability to undergo various reactions makes it valuable for the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the materials science industry, this compound can be used in the development of advanced materials with unique properties, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 4-(1-Methylhydrazin-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The methylhydrazine moiety can form covalent bonds with nucleophilic sites on proteins, while the dioxaborolane ring can participate in boron-mediated interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(1-Methylhydrazin-1-yl)-2-bromobenzonitrile: Similar structure but lacks the dioxaborolane ring.
4-(1-Methylhydrazin-1-yl)-2-(pinacolborane)benzonitrile: Contains a pinacolborane group instead of the dioxaborolane ring.
Uniqueness
4-(1-Methylhydrazin-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the presence of both the methylhydrazine moiety and the dioxaborolane ring
属性
IUPAC Name |
4-[amino(methyl)amino]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BN3O2/c1-13(2)14(3,4)20-15(19-13)12-8-11(18(5)17)7-6-10(12)9-16/h6-8H,17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPNIEGOERPHPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N(C)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[5-(Benzyloxy)-2-chloro-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7957562.png)
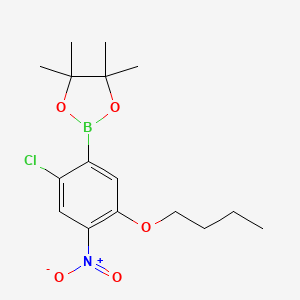

![4,4,5,5-Tetramethyl-2-[3-methyl-4-(2-methylpropoxy)-5-nitrophenyl]-1,3,2-dioxaborolane](/img/structure/B7957588.png)
![2-[2-(Benzyloxy)-5-fluoro-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7957590.png)
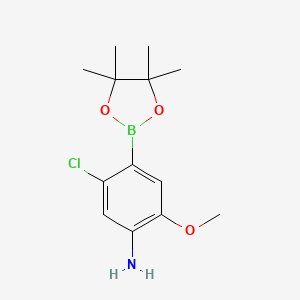
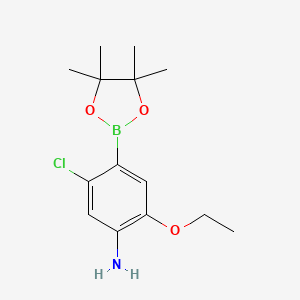
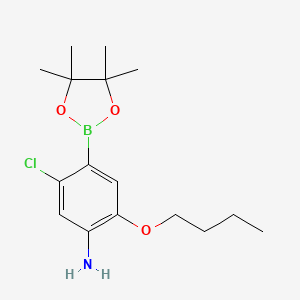
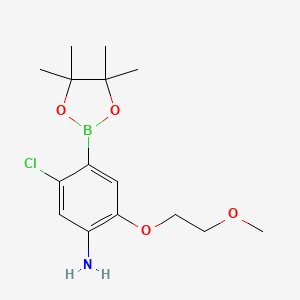
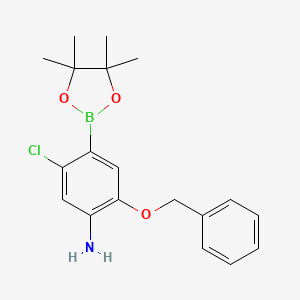
![[4-Chloro-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid](/img/structure/B7957616.png)
